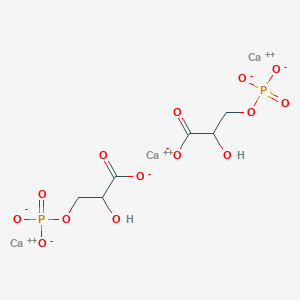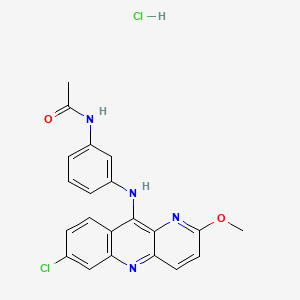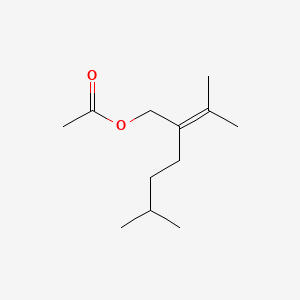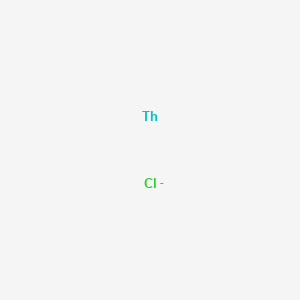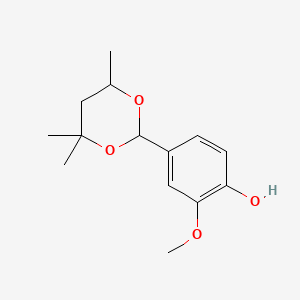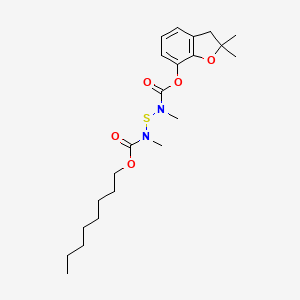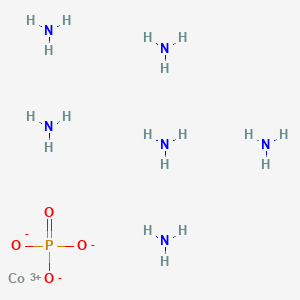
azane;cobalt(3+);phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azane;cobalt(3+);phosphate is a coordination compound consisting of azane (ammonia), cobalt in the +3 oxidation state, and phosphate ions. This compound is known for its unique coordination chemistry and catalytic properties. It is often used in various chemical reactions and has significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azane;cobalt(3+);phosphate can be synthesized through various methods. One common approach involves the reaction of cobalt salts with ammonia and phosphate sources under controlled conditions. For instance, cobalt(II) phosphate can be prepared by reacting cobalt(II) nitrate with ammonium phosphate in an aqueous solution, followed by oxidation to cobalt(III) phosphate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. The synthesis may include steps such as precipitation, filtration, and drying to obtain the final product. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Azane;cobalt(3+);phosphate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, where cobalt(III) is reduced to cobalt(II).
Reduction: The compound can be reduced under specific conditions, leading to the formation of cobalt(II) species.
Substitution: Ligand exchange reactions can occur, where ammonia or phosphate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with azane;cobalt(3+) phosphate include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield cobalt(II) phosphate, while reduction reactions can produce cobalt(II) complexes with different ligands .
Aplicaciones Científicas De Investigación
Azane;cobalt(3+);phosphate has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(II) phosphate: Similar in composition but with cobalt in the +2 oxidation state.
Cobalt(III) chloride: Contains cobalt in the +3 oxidation state but with chloride ligands instead of phosphate.
Ammonium cobalt phosphate: A related compound with ammonium ions instead of azane.
Uniqueness
Azane;cobalt(3+);phosphate is unique due to its specific coordination environment and the presence of both ammonia and phosphate ligands. This combination imparts distinct catalytic properties and makes it suitable for various applications in chemistry, biology, and industry .
Propiedades
| 55494-92-3 | |
Fórmula molecular |
CoH18N6O4P |
Peso molecular |
256.09 g/mol |
Nombre IUPAC |
azane;cobalt(3+);phosphate |
InChI |
InChI=1S/Co.6H3N.H3O4P/c;;;;;;;1-5(2,3)4/h;6*1H3;(H3,1,2,3,4)/q+3;;;;;;;/p-3 |
Clave InChI |
XHRIGOICGUJPKX-UHFFFAOYSA-K |
SMILES canónico |
N.N.N.N.N.N.[O-]P(=O)([O-])[O-].[Co+3] |
Números CAS relacionados |
15365-75-0 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13764539.png)
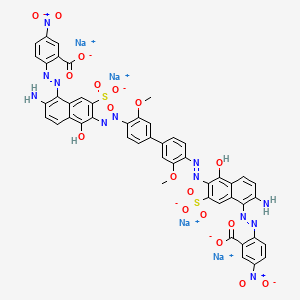
![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13764557.png)
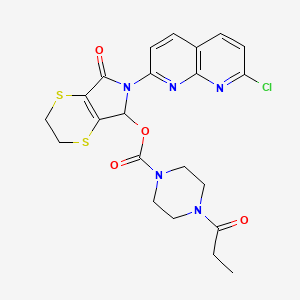
![N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride](/img/structure/B13764570.png)
![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)
